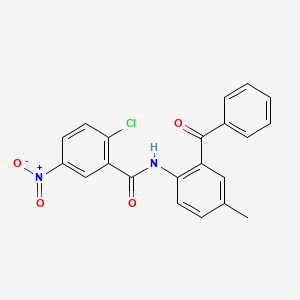

N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” is a synthetic compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C22H19NO3 .

Synthesis Analysis

While specific synthesis information for “N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide” was not found, a similar compound “N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide” is synthesized through a two-step reaction involving the reaction of 2-bromo-4’-methylacetophenone with thiourea. The resulting intermediate is then reacted with benzoyl chloride to obtain the final compound.Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re interested in, “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide”, has a linear formula of C22H19NO3 .Wissenschaftliche Forschungsanwendungen

Crystal Structure and NMR Assignments

H. A. Samimi conducted a study focusing on the regio and stereo-controlled rearrangement of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine, resulting in the formation of a specific benzamide derivative. The research utilized single-crystal X-ray diffraction to confirm the stereochemistry of the product, providing insight into the crystal structure and NMR assignments of related compounds, highlighting the utility of these compounds in structural chemistry and material science Samimi, 2016.

Solvent-Free Synthesis Under Microwave Irradiation

H. Pessoa‐Mahana et al. described the synthesis of 2-(2-nitrophenyl)-1-benzoyl-1H-benzimidazole derivatives and their subsequent conversion to 6-arylbenzimidazo[1,2-c]quinazolines under microwave irradiation. This method, using SiO2-MnO2 as solid inorganic support, demonstrates an innovative approach to synthesizing complex heterocyclic compounds, which could be applied in pharmaceuticals and materials science Pessoa‐Mahana et al., 2004.

Cytotoxicity of Benzimidazole Derivatives

Aurelio Romero-Castro and colleagues synthesized and evaluated a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives for their potential as anticancer agents. Their study revealed that these compounds exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential application in developing new anticancer therapies Romero-Castro et al., 2011.

Corrosion Inhibition Studies

Ankush Mishra and collaborators explored the use of N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. Their research found that substituents on the benzamide molecules significantly affect their efficacy as corrosion inhibitors, offering insights into designing more effective corrosion-resistant materials Mishra et al., 2018.

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O4/c1-13-7-10-19(17(11-13)20(25)14-5-3-2-4-6-14)23-21(26)16-12-15(24(27)28)8-9-18(16)22/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKRTZPRMPWYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

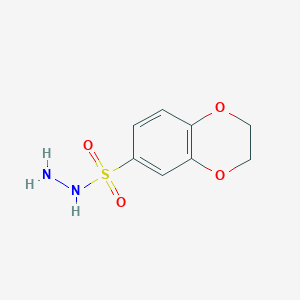

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2704495.png)

![5-methyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2704497.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)

![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2704501.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704502.png)

![4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide](/img/structure/B2704505.png)

![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)